![molecular formula C13H16ClNOS B7467286 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7467286.png)
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPME is a synthetic compound that belongs to the class of ketones and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects in the body. In laboratory experiments, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level, which makes it ideal for use in various types of experiments. However, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone also has some limitations. It is not very soluble in water, which makes it challenging to use in certain types of experiments. Additionally, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has not been extensively studied in humans, which limits its potential applications in clinical research.
Future Directions
There are several future directions for research on 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone. One area of research is to study the potential use of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone as a pharmacological agent for the treatment of various diseases. Another area of research is to study the mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on developing new synthesis methods for 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone to improve its solubility and purity.
Synthesis Methods
The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone involves the reaction of 4-chlorobenzyl chloride with thioacetamide in the presence of a base to form 4-chlorobenzylthioacetamide. This compound is then reacted with pyrrolidine and an oxidizing agent to form 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone.
Scientific Research Applications
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been studied for its potential use as a pharmacological agent for the treatment of various diseases such as cancer, diabetes, and inflammation. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been studied for its potential use as a precursor for the synthesis of other biologically active compounds.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c14-12-5-3-11(4-6-12)9-17-10-13(16)15-7-1-2-8-15/h3-6H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISHTLQHGCJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
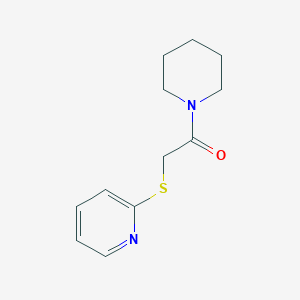
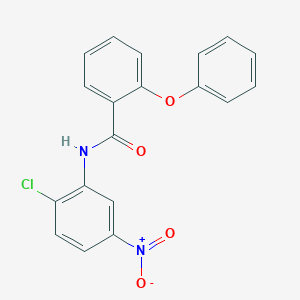
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)
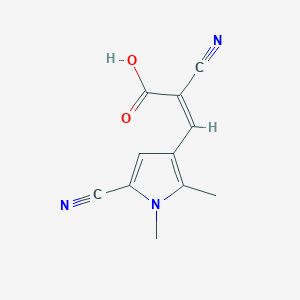
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467243.png)

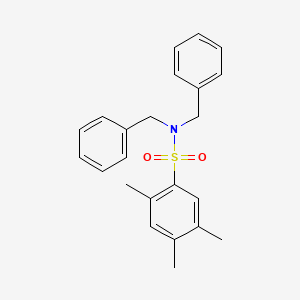
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467258.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-(4-fluorophenyl)quinoline-4-carboxylate](/img/structure/B7467275.png)
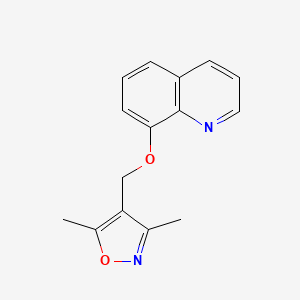
![Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate](/img/structure/B7467292.png)
